

In Vitro Characterization of PSB36: A Technical Guide

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Compound of Interest

Compound Name: PSB36

Cat. No.: B1663691

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB36 is a xanthine derivative recognized for its high potency and selectivity as an antagonist for the adenosine A1 receptor (A1R).[1] This technical guide provides a comprehensive overview of the in vitro characterization of **PSB36**, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on adenosine receptor modulation.

Core Properties of PSB36

PSB36 distinguishes itself through its sub-nanomolar binding affinity for the human and rat A1R, exhibiting significant selectivity over other adenosine receptor subtypes.[1] Its antagonistic activity has been demonstrated in functional assays, where it has been shown to be more potent than the well-known A1R antagonist DPCPX.[1] Beyond its receptor-specific activities, **PSB36** has been reported to modulate insulin release and exhibit anti-inflammatory and analgesic properties, suggesting a broad therapeutic potential.[1]

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for **PSB36**, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity (Ki) of **PSB36** at Adenosine Receptors

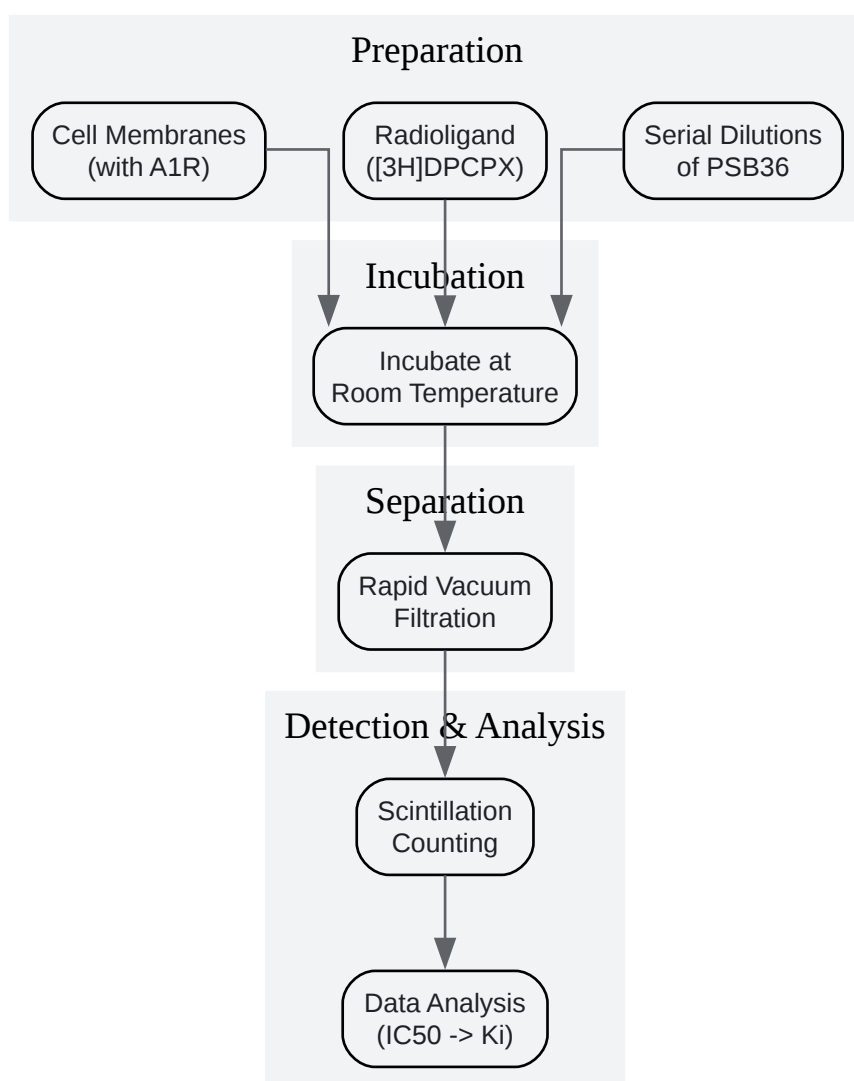
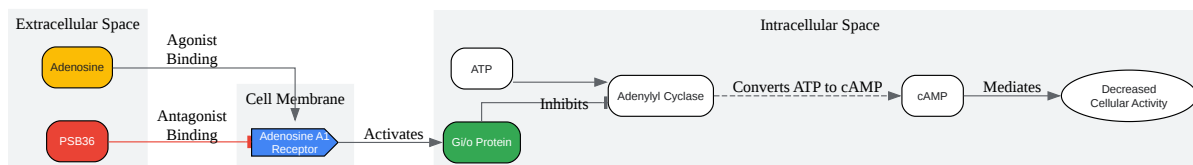
Receptor Subtype	Species	Ki Value
Adenosine A1	Human	700 pM[1]
Adenosine A1	Rat	124 pM[1]
Adenosine A2A	Human	980 nM[1]
Adenosine A2B	Human	187 nM[1]
Adenosine A3	Human	2300 nM[1]

Table 2: Functional Potency (EC50) of **PSB36**

Assay	Parameter	Value	Comparator (DPCPX)
Functional Antagonism	EC50	120 pM[1]	2.9 nM[1]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures related to **PSB36** characterization, the following diagrams have been generated using Graphviz (DOT language).



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References

- 1. merckmillipore.com [merckmillipore.com]
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